molecular formula C22H44N2O3 B12671807 (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide CAS No. 94425-50-0

(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide

Cat. No.: B12671807
CAS No.: 94425-50-0
M. Wt: 384.6 g/mol
InChI Key: MXWVBGZSOBZROQ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is a complex organic compound that features both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 12-hydroxy-9-octadecenoic acid with 2-(2-aminoethylamino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) can be used to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling pathways. Its structure suggests it could interact with various biomolecules, influencing cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can modulate biological pathways.

Industry

Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their function. This interaction can modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxy-9-octadecenoic acid: Shares the hydroxyl and double bond features but lacks the amide group.

    N-(2-Hydroxyethyl)oleamide: Similar structure but with different functional group positioning.

Uniqueness

(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is unique due to its combination of hydroxyl, amide, and unsaturated hydrocarbon chain. This combination provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

94425-50-0

Molecular Formula

C22H44N2O3

Molecular Weight

384.6 g/mol

IUPAC Name

(Z)-12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide

InChI

InChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9-

InChI Key

MXWVBGZSOBZROQ-XFXZXTDPSA-N

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)NCCNCCO)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.